molecular formula C8H12N2O2 B11784373 Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione

Cat. No.: B11784373
M. Wt: 168.19 g/mol
InChI Key: ZVMFGSFCIWBMJH-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrazine ring system with two ketone groups at positions 3 and 6. The compound is structurally characterized by partial saturation of the pyridine and pyrazine rings, leading to a rigid yet flexible scaffold. For example, derivatives of this core structure have demonstrated herbicidal activity, particularly when substituted with halogenated aromatic groups .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-3,7-dione

InChI

InChI=1S/C8H12N2O2/c11-7-2-1-6-3-9-8(12)5-10(6)4-7/h6H,1-5H2,(H,9,12)

InChI Key

ZVMFGSFCIWBMJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN2C1CNC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under reflux conditions in solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic ring.

Scientific Research Applications

Pharmacological Applications

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione has garnered attention due to its diverse biological activities. The following sections detail its pharmacological applications:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound has been shown to inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacterial and fungal strains highlights its potential as a lead compound in the development of new antimicrobial agents.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Cyclization Reactions

Cyclization of appropriate precursors under acidic or basic conditions leads to the formation of the pyrido-pyrazine structure. This method often involves multi-step reactions that require careful optimization to improve yield and purity.

Modification of Existing Compounds

Existing compounds can be modified through chemical reactions such as alkylation or acylation to yield tetrahydro-1H-pyrido[1,2-a]pyrazine derivatives with enhanced biological activities.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Hilmy et al., 2023 Synthesis and evaluationDeveloped novel derivatives showing significant anticancer activity against various cell lines.
PMC4516315 DHODH inhibitionExplored the compound's role as an inhibitor of human dihydroorotate dehydrogenase (DHODH), suggesting potential antiviral applications.
MDPI Review 2022 Therapeutic potentialReviewed the pharmacological properties and therapeutic implications of pyrido derivatives including tetrahydro-1H-pyrido[1,2-a]pyrazine.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione with structurally and functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues

2.1.1. Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives
  • Structure : Features an indole ring fused to a pyrazine-dione system.
  • Activity : Exhibits potent antiviral activity against Flaviviridae viruses (e.g., HCV, dengue) with EC50 values in the low micromolar range (e.g., compound 36 : EC50 = 1.61–2.57 µM) .
  • Key Differences :
    • The indole moiety enhances π-π stacking interactions with viral RNA-dependent RNA polymerase (RdRp), improving antiviral specificity .
    • Substituents like hydroxyl or acetohydroxamic acid at position 8 of the indole ring modulate metal-binding properties critical for RdRp inhibition .
2.1.2. Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
  • Structure : A five-membered pyrrolidine fused to pyrazine-dione.
  • Activity : Demonstrated anticancer and antioxidant properties (e.g., hexahydro-3-(2-methylpropyl) derivatives) .
  • Key Differences :
    • Reduced ring size increases conformational flexibility, favoring interactions with cellular kinases and oxidoreductases .
2.1.3. 1-Phenyl-piperazine-2,6-diones
  • Structure : Piperazine ring with two ketones and a substituted phenyl group.
  • Activity : Herbicidal activity, e.g., 2-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) derivatives show >90% inhibition of weed growth .
  • Key Differences :
    • The phenyl group enhances lipophilicity, improving membrane penetration in plant cells .

Pharmacological and Physicochemical Properties

Property Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7-dione Pyrazino[1,2-a]indole-1,3-dione Pyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Weight ~280–320 g/mol ~350–400 g/mol ~220–250 g/mol
logP 2.5–3.5 (lipophilic) 1.8–2.5 1.0–1.5
Solubility (aqueous) Low Moderate High
Metabolic Stability Moderate (CYP450 resistance) High (low CYP3A4 interaction) Low (rapid glucuronidation)

Key Findings and Implications

  • Structural-Activity Relationships :
    • The pyridine-pyrazine-dione core in Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7-dione favors herbicidal activity due to its planar aromatic substituents, while indole or pyrrolidine fusion shifts activity toward antiviral or anticancer targets .
    • Halogenation (Cl, F) at specific positions enhances bioactivity across all analogues .
  • Therapeutic Potential: Pyrazino[1,2-a]indole-1,3-dione derivatives exhibit synergistic effects with HCV inhibitors (e.g., daclatasvir), suggesting utility in combination therapies .

Biological Activity

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione (CAS Number: 1935088-66-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
CAS Number1935088-66-6

Research indicates that compounds related to tetrahydro-pyrido[1,2-a]pyrazine structures exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : These compounds have shown effectiveness against a range of microbial pathogens. For instance, studies have demonstrated antifungal properties against certain strains of fungi.
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.
  • Genotoxicity : Preliminary studies indicate minimal genotoxic effects compared to standard treatments like streptomycin, making it a candidate for safer therapeutic options.

Case Studies and Research Findings

  • Antifungal Activity :
    A study on pyrrolo[1,2-a]pyrazine derivatives highlighted the antifungal activity of compounds similar to this compound. The lead compound displayed a 50% effective concentration (EC50) of 115.5 µg/mL against human erythrocytes, indicating a moderate hemolytic effect while maintaining antifungal efficacy .
  • Cytotoxicity Studies :
    In vitro assessments using RAW 264.7 cell lines revealed a moderate cytotoxicity profile for related compounds with an IC50 value of 500 µg/mL. This suggests that while these compounds can inhibit cell proliferation, their toxicity levels are manageable compared to conventional chemotherapeutics .
  • Comparative Studies :
    Research comparing various pyrazine derivatives found that some exhibited significant inhibitory effects on cancer cell lines such as MCF-7 and A549. For example, certain pyrazine hybrids showed IC50 values ranging from 0.13 to 0.19 µM against these lines, indicating strong anticancer potential .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReference
AntifungalEC50 = 115.5 µg/mL
CytotoxicIC50 = 500 µg/mL
AnticancerIC50 = 0.13 - 0.19 µM (various lines)

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton and carbon environments, confirming bicyclic frameworks (e.g., δ 3.7–4.2 ppm for bridgehead protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 223.0984) and isotopic patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and NH/OH groups (~3300 cm⁻¹) .

How can initial biological activity screening be designed to assess receptor selectivity?

Q. Basic

  • In vitro assays : Use radioligand binding studies (e.g., adenosine A₁/A₂A receptors) with IC₅₀ calculations.
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-nitrophenyl groups). A 4-chlorophenyl substituent at position 6 increases A₂A receptor potency by 3-fold .

What mechanistic insights explain regioselectivity in gold(I)-catalyzed annulation?

Advanced
The gold(I) catalyst activates alkyne groups, promoting 6-endo-dig cyclization over alternative pathways. Computational studies (DFT) show a lower activation barrier (ΔG‡ = 18.7 kcal/mol) for the favored pathway. Competing byproducts (e.g., 7-acyl-pyrroloimidazolones) arise via alkyne-carbonyl metathesis under strongly acidic conditions .

How can conflicting pharmacological data from analogs with similar substitution patterns be resolved?

Q. Advanced

  • Case study : A 7-(4-fluorophenoxy)methyl derivative showed 10× higher potency than a 7-methyl analog despite similar logP values. MD simulations revealed stronger hydrogen bonding with Tyr271 in the receptor pocket .
  • Mitigation : Pair in vitro assays with molecular docking to correlate substituent electronic effects (Hammett σ values) with activity .

What computational strategies predict the impact of structural modifications on bioavailability?

Q. Advanced

  • QSAR Models : Use descriptors like topological polar surface area (TPSA) and LogS. For example, adding a polar keto group (TPSA = 75 Ų) improves aqueous solubility by 40% compared to non-polar analogs .
  • MD Simulations : Simulate membrane permeability (e.g., PAMPA assay correlations) to prioritize analogs with balanced hydrophobicity (cLogP 1.5–3.0) .

What in vivo models are suitable for evaluating pharmacokinetic profiles?

Q. Advanced

  • Rodent Models : Administer orally (10 mg/kg) and measure plasma half-life (t₁/₂ = 2.3 hr) and brain penetration (brain/plasma ratio = 0.8).
  • Metabolite ID : Use LC-MS/MS to detect hydroxylated metabolites (m/z 239.1049) in liver microsomes .

How do substituents at position 3 influence solubility without compromising target binding?

Q. Advanced

  • Polar groups : A 3-keto derivative (solubility = 1.2 mg/mL) maintains affinity (Ki = 12 nM) by avoiding steric clashes in the hydrophobic binding pocket.
  • Pro-drug approach : Introduce a phosphate ester at position 3, increasing solubility 5-fold while enabling enzymatic cleavage in vivo .

What redox reactions are feasible for functionalizing the core structure?

Q. Advanced

  • Oxidation : Treat with mCPBA to form N-oxide derivatives (e.g., 7-oxo analog), confirmed by IR (N-O stretch at 1250 cm⁻¹).
  • Reduction : Use NaBH₄/CeCl₃ to reduce carbonyls to alcohols, altering hydrogen-bonding capacity .

How can SAR studies guide the design of analogs with improved metabolic stability?

Q. Advanced

Substituent PositionModificationMetabolic Stability (t₁/₂ in HLMs)Potency (IC₅₀, nM)
2Methyl45 min28
2Trideutero-methyl72 min (+60%)30
7Fluoro68 min15

Deuterium incorporation at position 2 reduces CYP450-mediated oxidation without affecting potency. Fluorine at position 7 blocks epoxidation pathways .

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